molecular formula C21H21BrN2O3S B2706725 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251614-16-0

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No. B2706725
CAS RN: 1251614-16-0
M. Wt: 461.37
InChI Key: JQLZISDMCNTLPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazin ring, a bromophenyl group, and a methylpiperidin group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antioxidant Properties

Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of bromophenols and tested their antioxidant activities. The study found that compounds with bromophenols demonstrated effective antioxidant power, with phenols containing two phenolic rings and five phenolic hydroxyl groups being particularly potent antioxidants and radical scavengers (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) explored the synthesis of novel bromophenols, including their carbonic anhydrase inhibitory properties. The synthesized compounds were found to inhibit human cytosolic carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial and Antiviral Activity

Sharma et al. (2009) synthesized benzimidazole derivatives and evaluated them for antimicrobial and antiviral potential. While no significant activity against bacterial strains was observed, some compounds exhibited antifungal activity against Aspergillus niger and Candida albicans, and selective activity against vaccinia and Coxsackie viruses (Sharma et al., 2009).

Synthesis Methods and Characterization

  • A study by Kobayashi and Kanbe (2011) developed a convenient synthesis method for N,N-disubstituted 4H-3,1-benzothiazin-2-amines, showcasing a two-pot procedure that could be relevant for creating derivatives of the target compound for various applications (Kobayashi & Kanbe, 2011).

  • Huang et al. (2021) presented the synthesis, crystal structure, and DFT study of compounds with structural elements similar to the target compound, providing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c1-15-9-11-23(12-10-15)21(25)20-14-24(17-6-4-5-16(22)13-17)18-7-2-3-8-19(18)28(20,26)27/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLZISDMCNTLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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